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Compound of Interest

Compound Name: 1-(3,4-Dichlorophenyl)ethanamine
CAS No.: 74877-07-9
Cat. No.: B1306573

Get Quote

Executive Summary & Molecular Context

1-(3,4-Dichlorophenyl)ethanamine (CAS: 39959-67-6 for racemate; 150025-93-7 for S-
isomer) is a primary amine often utilized as a chiral building block in the synthesis of
neurotransmitter reuptake inhibitors. Its structural integrity is defined by a chiral center at the
benzylic position and a specific 3,4-dichloro substitution pattern on the aromatic ring.

This guide provides a definitive reference for validating this compound, distinguishing it from
regioisomers (e.g., 2,4-dichloro analogs) and identifying common impurities.

Physiochemical Identity

© 2026 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1306573#bc-rfq
https://www.benchchem.com/product/b1306573/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-1-3-4-dichlorophenyl-ethanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306573?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Detail

IUPAC Name 1-(3,4-Dichlorophenyl)ethanamine

Molecular Formula

Molecular Weight 190.07 g/mol

189.01 g/mol (
Monoisotopic Mass

)

Chirality Contains one stereocenter (C1)

Mass Spectrometry (MS): The Isotopic Fingerprint

The mass spectrum of this molecule provides the most immediate confirmation of the
halogenation pattern.

Electron Impact (El) Characteristics

In EI-MS (70 eV), the molecule exhibits a distinct fragmentation pathway driven by the stability
of the amine radical cation.

Key Diagnostic Signals:
e Molecular lon Cluster (

): The presence of two chlorine atoms creates a characteristic isotope pattern.
o m/z 189 (

):

(Relative Intensity: ~100%)
o m/z 191 (

):

(Relative Intensity: ~65%)
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o m/z 193 (
):
(Relative Intensity: ~10%)
o Note: This 9:6:1 ratio is the definitive signature of a dichloro-substituted molecule.
e Base Peak (m/z 44):
o Mechanism:
-Cleavage.[1][2]

o Explanation: The bond between the benzylic carbon and the aromatic ring is cleaved, or
more commonly for

-methyl amines, the bond between the benzylic carbon and the aromatic ring is retained
less frequently than the loss of the aromatic ring to form the iminium ion

o Observation: A dominant peak at m/z 44 (
) is observed, corresponding to the aliphatic amine fragment.
e Tropylium lon Analog (m/z 159/161/163):
o Loss of the amine fragment (

or

) leads to a dichlorobenzyl cation, which rearranges to a dichlorotropylium ion.

Fragmentation Pathway Diagram
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Molecular lon (M+)

m/z 189/191/193
(Radical Cation)

< Goema

Base Peak
m/z 44

[CH3-CH=NH2]+

Neutral Loss:
3,4-CI2-Phenyl Radical

Click to download full resolution via product page

Caption: Primary fragmentation pathway in EI-MS showing the formation of the base peak at

m/z 44 via alpha-cleavage.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is utilized primarily to confirm the functional groups (primary amine) and

the substitution pattern (aromatic chlorides).

Frequency (

Vibration Mode

Structural Assignment

)
Primary amine (
3350 - 3280 N-H Stretch ). Often appears as a weak
doublet.
C-H Stretch (
3000 - 3100 Aromatic ring protons.
)
Methyl (
C-H Stretch (
2960 - 2850 ) and Methine (
)
) groups.
1580, 1470 C=C Ring Stretch Aromatic skeletal vibrations.
Diagnostic: Strong bands in
800 - 600 C-CI Stretch the fingerprint region indicating

aryl chlorides.
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Technical Insight: In the hydrochloride salt form, the N-H region broadens significantly (2800—
3200

) due to ammonium (
) stretching bands, often obscuring C-H stretches.

Nuclear Magnetic Resonance (NMR)

NMR provides the connectivity map. The following data represents the Free Base in

NMR (Proton)

Reference: TMS at 0.00 ppm
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Shift (
Multiplicity Integration Assignment Interpretation
ppm)
Doublet ( Meta-coupling to
7.43 1H Ar-H (C2) H6; deshielded
) by Cl.
Doublet ( Ortho-coupling to
7.38 1H Ar-H (C5)
H6.
)
Doublet of
Coupled to both
7.18 Doublets ( 1H Ar-H (C6) P
H5 and H2.
)
Benzylic
Quartet ( methine.
4.10 1H CH-NH2 S .
) Distinctive chiral
center signal.
Exchangeable
with
1.50 Broad Singlet 2H -NH2 Shiftis
concentration/pH
dependent.
Doublet Methyl group
1.36 3H -CH3 coupled to the
) methine.
NMR (Carbon)
Decoupled
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Shift (
Assignment Type
ppm)
Ipso-carbon (attached to alkyl
147.5 C1 (Quaternary)
group).
132.6 C3 (Quaternary) Attached to Chlorine.
130.5 C4 (Quaternary) Attached to Chlorine.
130.3 C5 (CH) Aromatic methine.
127.8 C2 (CH) Aromatic methine.
125.4 C6 (CH) Aromatic methine.
Benzylic carbon (Chiral
50.8 CH-NH2
center).
25.6 -CH3 Methyl carbon.

Analytical Workflow & Logic

The following diagram illustrates the logical decision tree for confirming the identity of 1-(3,4-

Dichlorophenyl)ethanamine in a research setting.
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Unknown Sample

Step 1: Mass Spec (EI)
Check m/z 189

No (Reject)

Isotope Pattern?
9:6:1 (M : M+2 : M+4)

es (CI2 confirmed)

Step 2: 1H NMR (CDCI3)
Check Connectivity

Aromatic Region:
ABX Pattern (3H)?

Aliphatic Region:
Quartet (~4.1) + Doublet (~1.4)

CONFIRMED:
1-(3,4-Dichlorophenyl)ethanamine

Click to download full resolution via product page

Caption: Analytical logic flow for validating the target molecule using MS and NMR checkpoints.
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Experimental Protocols
Sample Preparation for NMR

Objective: Obtain high-resolution spectra without solvent interference.

e Selection: Ensure the sample is in the Free Base form. If the sample is a Hydrochloride salt,
perform a mini-workup:

o Dissolve 10 mg saltin 1 mL

and add 1 drop of 40% NaOD. Extract with 0.6 mL

. Use the organic layer.
 Dissolution: Dissolve ~5-10 mg of the free base oil/solid in 0.6 mL of
(99.8% D) containing 0.03% TMS (Tetramethylsilane).
e Acquisition:
o 1H: 16 scans, 1 second relaxation delay.

o 13C: 512 scans minimum to resolve quaternary carbons (C-Cl).

GC-MS Method

Objective: Purity assessment and fragmentation analysis.

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25um).

Carrier Gas: Helium at 1.0 mL/min.

Temperature Program: 60°C (hold 1 min)
20°C/min

280°C (hold 3 min).

Inlet: 250°C, Split 20:1.
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e Detector: MS Source 230°C, Quad 150°C. Scan range 35-300 amu.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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